3-Hydroxyisoquinoline

概要

説明

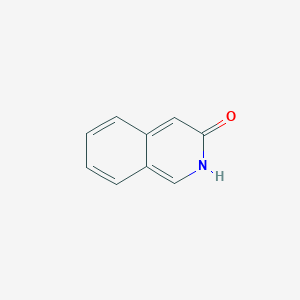

3-Hydroxyisoquinoline (3HIQ) is a heterocyclic aromatic compound featuring a hydroxyl group at the C3 position of the isoquinoline backbone. Its structure enables unique photophysical and chemical reactivity, making it valuable in diverse applications.

準備方法

Ugi Multicomponent Reaction/Reductive Heck Cyclization

The Ugi four-component reaction (Ugi-4CR) followed by intramolecular reductive Heck cyclization represents a convergent approach to 3-hydroxyisoquinolines. This method, developed by Krüger et al., utilizes an isocyanide, aldehyde, amine, and carboxylic acid to form a peptoid intermediate, which undergoes palladium-catalyzed cyclization .

Reaction Mechanism and Optimization

The Ugi-4CR generates a diversely substituted intermediate, which is subjected to reductive Heck conditions (Pd(OAc)₂, PPh₃, and HCO₂NH₄ in DMF). The cyclization proceeds via palladium-mediated C–H activation, forming the isoquinoline core. Key advantages include the one-pot execution of both steps and high functional group tolerance. Photophysical studies revealed that electron-donating substituents on the benzo core enhance fluorescence quantum yields (up to 0.82) .

Substrate Scope and Limitations

Methoxy and trimethoxy substitutions on the phenyl ring redshift emission wavelengths by 20–30 nm, while sterically demanding amide substituents (e.g., tert-butyl) reduce quantum yields due to nonradiative deactivation . This method is unsuitable for electron-deficient substrates, as they hinder palladium catalysis.

Alkylation of Silver Salts

A patent by US3910927A details the preparation of 3-methoxyisoquinolines via alkylation of silver salts, which can be demethylated to yield 3-hydroxyisoquinoline .

Procedure and Conditions

6,7-Dialkoxy-1-(3,4-dialkoxybenzyl)-3-isoquinolinol is treated with methyl iodide in acetone or dioxane at 60–100°C in the presence of potassium carbonate. The silver salt of the precursor ensures selective O-alkylation, though N-alkylation competes, producing a minor byproduct (15–20% yield) .

Table 1: Alkylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetone | 70 |

| Temperature | 80°C | 65 |

| Base | K₂CO₃ | 70 |

| Alkylating Agent | Methyl iodide | 70 |

Demethylation to this compound

The 3-methoxyisoquinoline intermediate is treated with BBr₃ in CH₂Cl₂ at −78°C, achieving quantitative demethylation. This step is sensitive to moisture, requiring anhydrous conditions .

Rhodium-Catalyzed Annulation

A rhodium(III)-catalyzed [4+2] annulation between benzimidates and α-diazo-β-ester compounds provides this compound-4-carboxylates with high regioselectivity (up to 96% yield) .

Catalytic System and Substrate Scope

The reaction employs [RhCp*Cl₂]₂ (2 mol%) and AgSbF₆ (8 mol%) in 1,2-dichloroethane (DCE) at 50°C. Electron-donating groups (e.g., methoxy) on the benzimidate enhance yields, while electron-withdrawing groups (e.g., CF₃) reduce reactivity.

Table 2: Impact of Base Concentration on Yield

| Base (mol%) | Yield (%) |

|---|---|

| 5 | 45 |

| 20 | 95 |

| 50 | 94 |

| 100 | 90 |

Mechanistic Insights

The rhodium catalyst activates the benzimidate via C–H bond cleavage, followed by cyclization with the diazo compound. The hydroxyl group at the 3-position arises from tautomerization of the initially formed enol .

Aryne Annulation Strategy

Aryne intermediates generated from triflate precursors undergo [2+2] cycloaddition with enamides to form isoquinoline derivatives, which are oxidized to 3-hydroxyisoquinolines .

Synthesis of Aryne Precursors

2-(Trimethylsilyl)phenyl triflates are treated with CsF to generate benzynes in situ. Reacting these with N-formyl enamides yields 3-hydroxyisoquinolines after acidic workup.

Challenges and Solutions

The N-formyl group in enamides complicates scalability due to side reactions. Substituting with electron-deficient enamides (e.g., CF₃-substituted) improves efficiency but requires higher catalyst loadings (5 mol% Rh) .

Comparative Analysis of Methods

Table 3: Method Comparison

The rhodium-catalyzed method offers the highest yields and scalability, making it preferable for industrial applications. Conversely, aryne annulation is limited by substrate availability but valuable for accessing electron-deficient derivatives.

化学反応の分析

Types of Reactions: 3-Hydroxyisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various hydroisoquinoline compounds .

科学的研究の応用

Medicinal Chemistry

Biological Activity

3-HIQ has been identified as a potential matrix metalloproteinase (MMP) inhibitor, which is crucial in cancer metastasis and tissue remodeling. Studies have shown that derivatives of 3-HIQ exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Mechanistic Insights

Research indicates that 3-HIQ can undergo regioselective reactions, such as Mannich reactions, leading to the formation of biologically active compounds. The electronic properties of 3-HIQ influence its reactivity, making it an attractive scaffold for drug development .

Photochemistry

Tautomerization Mechanisms

The tautomerization of 3-HIQ in different solvents has been extensively studied. It has been shown that the tautomerization process can be significantly influenced by solvent polarity, with implications for its photophysical properties. Time-dependent density functional theory (TDDFT) calculations have provided insights into the excited-state dynamics of 3-HIQ, revealing that proton transfer occurs in both ground and excited states .

Applications in Light Generation

A notable application of 3-HIQ is its use in generating white light through Förster resonance energy transfer (FRET) when mixed with Nile Red in a polymeric matrix. This application highlights its potential in optoelectronic devices and photonic applications .

Catalysis

Catalytic Effects in Reactions

3-HIQ has been studied for its catalytic properties, particularly in proton transfer reactions. The compound's ability to form complexes with solvents like acetic acid enhances its catalytic efficiency, demonstrating significant potential in organic synthesis .

Direct Dynamics Approach

Recent studies employing direct dynamics approaches have investigated the catalytic effects of 3-HIQ during tautomerization processes. These studies focus on multidimensional tunneling processes that are essential for understanding the reaction mechanisms at play .

Data Tables

Case Studies

- MMP Inhibition Study : A study demonstrated that specific derivatives of 3-HIQ showed significant inhibition of MMPs involved in cancer progression. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy .

- Photophysical Properties Investigation : Research on the photophysical behavior of 3-HIQ revealed that solvent interactions play a critical role in its excited-state dynamics. This study utilized advanced spectroscopic techniques to elucidate the mechanisms behind its slow tautomerization process .

- Catalytic Mechanism Exploration : A direct dynamics approach was used to explore the catalytic effects of 3-HIQ in tautomerization reactions, emphasizing the importance of solvent interactions and hydrogen bonding in enhancing reaction rates .

作用機序

The mechanism of action of 3-Hydroxyisoquinoline involves excited-state proton transfer mechanisms. Upon optical excitation, the enol/enol form of the compound is excited to the first excited state, then transfers one proton, transitioning to the ground state to transfer another proton

類似化合物との比較

Photophysical Properties

3HIQ undergoes excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence emission. This process is solvent-dependent: in non-polar cyclohexane, it forms conjugated dual hydrogen-bonded (CDHB) complexes, while in acetic acid, intermolecular proton transfer dominates . Its adiabatic ionization energy (8.20 eV) and vibrational transitions have been characterized via slow photoelectron spectroscopy .

Physicochemical Properties

A comparative analysis of 3HIQ with related heterocycles reveals distinct differences in lipophilicity, ionization, and solubility (Table 1).

| Parameter | 3-Hydroxyisoquinoline | Indazole | Isoquinoline | 3-Hydroxyquinoline |

|---|---|---|---|---|

| LogP | 1.2 | 1.8 | 2.1 | 1.5 |

| pKa (pH 7.4) | 4.5 (acidic), 11.5 (basic) | 1.9 | 4.9 | 3.8 |

| Solubility (mg/mL) | 12.3 | 8.7 | 5.2 | 15.0 |

Table 1: Physicochemical properties of 3HIQ and analogs. 3HIQ exhibits lower lipophilicity (LogP = 1.2) compared to isoquinoline (LogP = 2.1), enhancing its compatibility with aqueous biological systems. Its dual pKa values (4.5 and 11.5) reflect pH-dependent tautomerism, unlike indazole’s single acidic pKa (1.9)

Reactivity in Organic Reactions

- Mannich Reactions: Unlike 6-hydroxyquinoline, which forms classical Mannich bases with morpholine, 3HIQ undergoes competitive C-1 substitution due to its higher basicity (pKa ~11.5) and steric effects. This results in mixed products, including aminal derivatives .

- Electrophilic Substitution: The hydroxyl group activates the isoquinoline ring at positions 1 and 4, enabling regioselective modifications absent in non-hydroxylated analogs like isoquinoline .

Photophysical Behavior

- ESIPT Mechanism: 3HIQ’s proton transfer in cyclohexane involves rapid tautomerization of enol/enol dimers to keto/keto forms (kₚₜ > 5 × 10⁹ s⁻¹), whereas 3-hydroxyflavone derivatives exhibit single-proton transfer with higher energy barriers .

- Solvent Effects: In acetic acid, 3HIQ forms 1:1 keto/acid complexes via dihydrogen bonds, leading to fluorescence quenching. This contrasts with 3-hydroxyquinoline, which shows enhanced fluorescence in protic solvents due to stabilized enol forms .

Critical Analysis of Contradictory Findings

Earlier studies proposed a double-proton transfer mechanism for 3HIQ self-association in cyclohexane. However, DFT calculations suggest this process involves sequential proton transfers with a low barrier (8.98 kcal/mol) in the excited state, followed by ground-state tautomerization. This contradicts the previously hypothesized keto-enol complex formation .

生物活性

3-Hydroxyisoquinoline (3-HIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 3-position of the isoquinoline ring. This unique substitution pattern influences its reactivity and biological activity. The molecular formula is , and it can be synthesized through various methods, including cyclization reactions involving phenylpropenes and ortho-aminobenzaldehydes.

1. Antimicrobial Activity

Research has demonstrated that 3-HIQ exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 1 μg/mL against certain strains of Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

3-HIQ has been investigated for its anticancer potential, particularly against several cancer cell lines. The compound has shown cytotoxic effects with IC50 values in the range of 10-30 μM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, derivatives of 3-HIQ have exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can improve efficacy .

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 22.7 |

| HCT116 | 30.98 |

| A549 | 25.0 |

3. Enzyme Inhibition

3-HIQ has been identified as an inhibitor of several enzymes, including matrix metalloproteinases (MMPs) and HCV NS5B RNA-dependent RNA polymerase. These enzymes are critical in various pathological processes, including cancer metastasis and viral replication. Inhibition studies have shown that 3-HIQ derivatives can effectively reduce enzyme activity with varying degrees of potency .

The biological activities of 3-HIQ are largely attributed to its ability to interact with specific molecular targets:

- Antimicrobial : The mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer : The cytotoxic effects may result from inducing apoptosis through ROS generation and interference with cell cycle regulation.

- Enzyme Inhibition : The interaction with target enzymes often involves competitive inhibition, where the compound mimics substrate binding sites.

Case Studies

Several case studies have highlighted the therapeutic potential of 3-HIQ:

- Antiviral Activity : A study demonstrated that 3-HIQ derivatives effectively inhibited HCV replication in vitro, with promising results for further development as antiviral agents .

- Cytotoxicity in Cancer Models : In vivo studies using xenograft models showed that treatment with 3-HIQ derivatives resulted in significant tumor reduction compared to control groups, indicating potential for clinical application in oncology .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-hydroxyisoquinoline derivatives, and how can regioselectivity be controlled?

- Methodology : One-pot aryne acylation is a robust method for synthesizing 3-hydroxyisoquinolines. For example, β-ketoesters react with arynes under mild conditions to yield derivatives substituted at positions 6, 7, or 8. Regioselectivity is influenced by inductive effects of substituents on the aryne, favoring addition to the electron-deficient carbon adjacent to the heteroatom . For functionalization, post-synthetic modifications like triflation followed by Suzuki coupling (e.g., with 4-methoxyphenylboronic acid) enable C(3) substitution .

Q. Which spectroscopic techniques are essential for characterizing this compound tautomers, and how should solvent effects be accounted for?

- Methodology : UV-Vis and fluorescence spectroscopy are critical for identifying enol and keto tautomers. In cyclohexane, concentration-dependent dimerization and guest-host interactions (e.g., with bifunctional hydrogen-bonding agents) shift equilibrium toward keto forms. Time-resolved emission spectroscopy can monitor excited-state proton transfer (ESIPT) kinetics, revealing tautomerization rates . Solvent polarity and hydrogen-bonding capacity (e.g., acetic acid vs. cyclohexane) significantly alter tautomeric equilibria and must be standardized in experimental design .

Q. How can researchers optimize solvent systems for synthesizing and stabilizing this compound derivatives?

- Methodology : Non-polar solvents (e.g., cyclohexane) favor enol tautomers and dimerization, while polar aprotic solvents (e.g., DMSO) stabilize monomeric forms. Protic solvents like acetic acid accelerate keto formation via intermolecular hydrogen bonding. Solvent selection should align with the target application: e.g., cyclohexane for studying intrinsic tautomerism, DMSO for reactivity studies requiring monomeric species .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in proposed excited-state proton-transfer pathways for this compound?

- Methodology : Early studies proposed a conjugated dual hydrogen-bond (CDHB)-mediated double-proton transfer in cyclohexane . However, TDDFT calculations suggest a single-proton transfer mechanism in acetic acid, with solvent-assisted stabilization of the keto tautomer . To resolve discrepancies, combine ultrafast spectroscopy (e.g., femtosecond transient absorption) with computational modeling (e.g., ab initio molecular dynamics) to map potential energy surfaces and validate pathways under varying solvent conditions .

Q. How can computational chemistry validate experimental observations of this compound’s tautomeric behavior?

- Methodology : Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations can predict ground- and excited-state tautomer stability. For example, ab initio calculations rationalize equilibrium constants between enol dimers and keto/enol complexes by comparing Gibbs free energies . Validate computational models by correlating predicted spectral shifts (e.g., absorption/emission maxima) with experimental data .

Q. What strategies enable selective C(1) and C(3) functionalization of this compound for complex ligand design?

- Methodology : Triflation at C(3) hydroxyl generates a versatile triflate intermediate amenable to cross-coupling (e.g., Suzuki, Stille). For C(1) functionalization, leverage aryne annulation strategies: reacting in situ-generated arynes with pre-functionalized substrates introduces substituents at C(1) while retaining C(3) hydroxyl for further derivatization . Regioselectivity is controlled by steric and electronic effects of the aryne precursor .

Q. How do solvent and substituent effects influence the regioselectivity of this compound synthesis via aryne acylation?

- Methodology : Electron-deficient arynes (e.g., bearing nitro groups) exhibit higher regioselectivity due to enhanced polarization of the aryne triple bond. Solvents with high dielectric constants (e.g., acetonitrile) stabilize transition states, favoring addition to the inductively activated carbon. Systematic variation of aryne substituents and solvents, paired with DFT analysis of transition states, can optimize regiochemical outcomes .

Q. What experimental evidence supports slow ESIPT in this compound, and how does this differ from fast ESIPT systems?

- Methodology : Time-correlated single-photon counting (TCSPC) reveals nanosecond-scale ESIPT kinetics in this compound, contrasting with femtosecond-scale processes in o-hydroxybenzaldehyde. The slower rate is attributed to partial charge separation in the transition state, as evidenced by deuterium isotope effects and solvent viscosity studies .

Q. Methodological Best Practices

Q. How should researchers design experiments to study tautomerism in this compound while minimizing artifacts?

- Guidelines : Use high-purity solvents (e.g., dried cyclohexane) to avoid unintended hydrogen bonding. Control concentration to prevent aggregation (e.g., ≤10⁻⁴ M for monomeric studies). Validate tautomer assignments via NMR (e.g., NOESY for dimer identification) and cross-check with computational IR/Raman spectra .

Q. What literature integration strategies are critical for contextualizing this compound research?

- Guidelines : Prioritize primary literature on proton-transfer mechanisms (e.g., Wei et al., 1998 ) and synthetic methodologies (e.g., aryne acylation ). Use tools like SciFinder to track citation networks and identify foundational studies. Cross-reference computational claims (e.g., TDDFT mechanisms ) with experimental validations to address contradictions .

特性

IUPAC Name |

2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPOFOQUZZUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997882 | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-81-2 | |

| Record name | 3(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。